Tamoxifen Citrate can cause developmental toxicity according to state or federal government labeling requirements.
One of the SELECTIVE ESTROGEN RECEPTOR MODULATORS with tissue-specific activities. Tamoxifen acts as an anti-estrogen (inhibiting agent) in the mammary tissue, but as an estrogen (stimulating agent) in cholesterol metabolism, bone density, and cell proliferation in the ENDOMETRIUM.
Tamoxifen citrate
CAS No.: 54965-24-1
Cat. No.: VC20768838
Molecular Formula: C32H37NO8
Molecular Weight: 563.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54965-24-1 |
---|---|
Molecular Formula | C32H37NO8 |
Molecular Weight | 563.6 g/mol |
IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; |
Standard InChI Key | FQZYTYWMLGAPFJ-OQKDUQJOSA-N |
Isomeric SMILES | CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Characteristics and Properties
Tamoxifen citrate (C26H29NO・C6H8O7) is the citrate salt of tamoxifen with a molecular weight of 563.64 . The compound appears as white to slightly brown crystals or powder with a melting point of approximately 142°C (with decomposition) . The base compound, tamoxifen, is classified as a tertiary amino compound and a stilbenoid .
Physical and Chemical Properties
Tamoxifen citrate demonstrates specific physical characteristics that influence its pharmaceutical formulation and administration. The compound exists as crystalline to powdery material with a distinctive appearance . Its physical stability and properties make it suitable for oral administration in tablet form, which is the predominant delivery method in clinical settings .
Property | Description |
---|---|
Appearance | White to slightly brown crystals or powder |
Melting Point | ~142°C (decomposition) |
Molecular Formula | C26H29NO・C6H8O7 |
Molecular Weight | 563.64 |
Storage Condition | 2-10°C |
Table 1: Physical and chemical properties of tamoxifen citrate
Pharmacological Properties
Mechanism of Action
Tamoxifen functions primarily as a competitive inhibitor of estrogen binding to its receptor, which is critical for its therapeutic activity in breast cancer cells . Upon administration, tamoxifen citrate produces several significant biological effects:
The compound demonstrates tissue-selective activity, functioning as an estrogen antagonist in breast tissue while exhibiting agonist effects in bone, cardiovascular, and other tissues. This selective action explains its classification as a SERM rather than a pure anti-estrogen .
Absorption and Distribution
Following oral administration, tamoxifen demonstrates specific pharmacokinetic parameters:
-
A standard oral dose of 20mg reaches a maximum plasma concentration (Cmax) of 40ng/mL with a time to maximum concentration (Tmax) of 5 hours
-
The active metabolite N-desmethyltamoxifen reaches a Cmax of 15ng/mL
-
Long-term administration (10mg orally twice daily for 3 months) results in steady-state concentrations (Css) of 120ng/mL for tamoxifen and 336ng/mL for N-desmethyltamoxifen
The volume of distribution is approximately 50-60L/kg, indicating extensive tissue distribution . Plasma protein binding exceeds 98%, primarily to serum albumin .
Metabolism and Elimination
Tamoxifen undergoes extensive hepatic metabolism through multiple pathways:
-
Hydroxylation to α-hydroxytamoxifen (followed by glucuronidation or sulfate conjugation)
-
N-oxidation by flavin monooxygenases 1 and 3 to tamoxifen N-oxide
-
N-dealkylation to N-desmethyltamoxifen by various cytochrome P450 enzymes (CYP2D6, CYP1A1, CYP1A2, CYP3A4, CYP1B1, CYP2C9, CYP2C19, CYP3A5)
-
4-hydroxylation by CYP2D6, CYP2B6, CYP3A4, CYP2C9, and CYP2C19 to form 4-hydroxytamoxifen
Of particular clinical significance is the formation of endoxifen (through 4-hydroxylation of N-desmethyltamoxifen by CYP2D6), which demonstrates potent anti-estrogenic activity .
Pediatric Pharmacokinetics
Pharmacokinetic studies in pediatric patients (2-10 years) with McCune-Albright Syndrome revealed distinct differences compared to adult parameters:
-
Average steady-state peak plasma concentration (Cmax) of 187 ng/mL
-
Area under the curve (AUC) of 4,110 ng·hr/mL
-
Cmax occurring approximately 8 hours after dosing
-
Clearance (CL/F) adjusted for body weight approximately 2.3-fold higher than in female breast cancer patients
-
In the youngest cohort (2-6 years), CL/F was 2.6-fold higher than in adult patients
Clinical Applications
Breast Cancer Treatment
Tamoxifen citrate has established efficacy in the treatment of hormone receptor-positive breast cancer. Historical clinical trials demonstrated response rates of 25-60% in postmenopausal women with advanced breast cancer receiving 20 or 40mg daily, with 7-18% of patients experiencing complete clinical remissions lasting from months to years .
Comparative studies indicate tamoxifen is at least as effective as standard estrogen or androgen therapy in postmenopausal women while producing fewer adverse effects . Response rates vary based on menopausal status and receptor status, with higher efficacy observed in:
-
Patients several years post-menopausal compared to those recently post-menopausal
-
Tumors containing estrogen receptors versus receptor-negative tumors
NSABP B-24 Trial Results
The NSABP B-24 Trial evaluated tamoxifen's efficacy following lumpectomy and radiotherapy. Results demonstrated significant benefits in several outcomes:
Type of Event | Placebo (Rate per 1,000 women per year) | Tamoxifen (Rate per 1,000 women per year) | Relative Risk | 95% CI |
---|---|---|---|---|
Invasive breast cancer | 16.73 | 9.60 | 0.57 | 0.39-0.84 |
- Ipsilateral | 10.61 | 5.90 | 0.56 | 0.33-0.91 |
- Contralateral | 5.64 | 3.71 | 0.66 | 0.33-1.27 |
DCIS | 12.66 | 8.95 | 0.71 | 0.46-1.08 |
All Breast Cancer Events | 29.16 | 18.34 | 0.63 | 0.47-0.83 |
Table 2: Major outcomes of the NSABP B-24 Trial
Breast Cancer Prevention
The Breast Cancer Prevention Trial (BCPT, NSABP P-1) evaluated tamoxifen citrate (20 mg/day for 5 years) for reducing invasive breast cancer incidence in high-risk women. The study demonstrated:
-
Reduction in breast cancer incidence across all age groups (≤49, 50-59, ≥60)
-
Efficacy in women with or without lobular carcinoma in situ (LCIS)
-
Effectiveness across various absolute risk levels
-
Non-significant decrease in ductal carcinoma in situ (DCIS) incidence (23 cases with tamoxifen vs. 35 with placebo; RR = 0.66; 95% CI: 0.39-1.11)
Current data from clinical trials support a 5-year course of adjuvant tamoxifen citrate therapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume